- Biosynthesis of a Fluorescent Protein with Extreme Pseudo-Stokes Shift by Introducing a Genetically Encoded Non-Natural Amino Acid outside the FluorophoreJournal of the American Chemical Society, 2011, 133(11), 3708-3711,
Cas no 905442-42-4 ((S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid)

905442-42-4 structure
Nom du produit:(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid
Numéro CAS:905442-42-4
Le MF:C13H13NO5
Mégawatts:263.246023893356
MDL:MFCD22377747
CID:1003365
PubChem ID:57523941
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Propriétés chimiques et physiques
Nom et identifiant
-
- (S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid
- (2R)-2-amino-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid
- H-4-(7-Hydroxy-4-coumarinyl)-Abu-OH
- L-(7-hydroxycoumarin-4-yl) ethylglycine
- H-(7-HydroxycouMarin-4-yl)-ethyl-Gly-OH, H-(UMbellifer-4-yl)-ethyl-Gly-OH
- (αS)-α-Amino-7-hydroxy-2-oxo-2H-1-benzopyran-4-butanoic acid (ACI)
- (2S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid
- (2S)-2-Amino-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid
- AKOS025403930
- (2S)-2-amino-4-(7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)butanoic acid
- MFCD22377747
- SCHEMBL12273738
- 905442-42-4
- (2s)-2-amino-4-(7-hydroxycoumarin-4-yl)butanoic acid
- l-(7-hydroxycoumarin-4-yl)ethylglycine
- H-4-(7-Hydroxycoumarin-4-yl)-Abu-OH
- CS-0021379
- DB-224107
- (S)-2-AMINO-4-(7-HYDROXY-2-OXO-2H-CHROMEN-4-YL)BUTANOICACID
- AS-41471
-
- MDL: MFCD22377747
- Piscine à noyau: 1S/C13H13NO5/c14-10(13(17)18)4-1-7-5-12(16)19-11-6-8(15)2-3-9(7)11/h2-3,5-6,10,15H,1,4,14H2,(H,17,18)/t10-/m0/s1
- La clé Inchi: QEQAKQQRJFWPOR-JTQLQIEISA-N
- Sourire: C(C1=CC(=O)OC2C=C(C=CC1=2)O)C[C@H](N)C(=O)O
Propriétés calculées
- Qualité précise: 263.07937252g/mol
- Masse isotopique unique: 263.07937252g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 19
- Nombre de liaisons rotatives: 4
- Complexité: 406
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 110Ų
- Le xlogp3: -1.4
Propriétés expérimentales
- Point de fusion: 276-281 °C
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D160218-1g |
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid |
905442-42-4 | >95% | 1g |
$1320 | 2024-07-20 | |
abcr | AB476505-100 mg |
H-4-(7-Hydroxycoumarin-4-yl)-Abu-OH, 98%; . |
905442-42-4 | 98% | 100mg |
€176.40 | 2023-04-21 | |
Apollo Scientific | OR470836-1g |
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid |
905442-42-4 | 1g |
£1680.00 | 2023-08-31 | ||
TRC | A579363-100mg |
(S)-2-Amino-4-(7-Hydroxy-2-Oxo-2h-Chromen-4-Yl)Butanoic Acid |
905442-42-4 | 100mg |
$ 275.00 | 2022-06-08 | ||
Chemenu | CM162648-250mg |
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid |
905442-42-4 | 95% | 250mg |
$*** | 2023-03-30 | |
Aaron | AR00IGVS-100mg |
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid |
905442-42-4 | 95% | 100mg |
$154.00 | 2023-12-13 | |
abcr | AB476505-1g |
H-4-(7-Hydroxycoumarin-4-yl)-Abu-OH, 98%; . |
905442-42-4 | 98% | 1g |
€887.90 | 2025-02-14 | |
Aaron | AR00IGVS-250mg |
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid |
905442-42-4 | 95% | 250mg |
$252.00 | 2023-12-13 | |
1PlusChem | 1P00IGNG-250mg |
(S)-2-amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid |
905442-42-4 | 95% | 250mg |
$550.00 | 2025-03-15 | |
Ambeed | A245279-50mg |
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid |
905442-42-4 | 95% | 50mg |
$134.0 | 2024-05-30 |
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Methanesulfonic acid ; 30 min, 0 °C; 3.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Methanesulfonic acid ; cooled
1.2 20 min, cooled; 4 h, rt
1.2 20 min, cooled; 4 h, rt
Référence
- A concise preparation of the fluorescent amino acid L-(7-hydroxycoumarin-4-yl) ethylglycine and extension of its utility in solid phase peptide synthesisBioorganic & Medicinal Chemistry, 2013, 21(2), 553-559,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Methanesulfonic acid ; 0 °C; 5 min, 0 °C; 0 °C → 25 °C; 15 h, 25 °C
Référence
- Site-Specific Analysis of Protein Hydration Based on Unnatural Amino Acid FluorescenceJournal of the American Chemical Society, 2015, 137(15), 4988-4992,
Méthode de production 4
Conditions de réaction
1.1 Solvents: Methanesulfonic acid ; 30 min, 0 - 5 °C; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ; 24 h, pH 3.5, 0 - 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ; 24 h, pH 3.5, 0 - 5 °C
Référence
- Structural Insights into How Protein Environments Tune the Spectroscopic Properties of a Noncanonical Amino Acid FluorophoreBiochemistry, 2020, 59(37), 3401-3410,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; overnight, -78 °C → rt
1.2 Reagents: Water ; 2 h, rt
1.2 Reagents: Water ; 2 h, rt
Référence
- Palladium-mediated approach to coumarin-functionalized amino acidsOrganic Letters, 2017, 19(11), 2797-2800,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Methanesulfonic acid ; 1 h, rt
Référence
- A Genetically Encoded Fluorescent Amino AcidJournal of the American Chemical Society, 2006, 128(27), 8738-8739,
Méthode de production 7
Conditions de réaction
Référence
- Subcellular Protein Localization by Using a Genetically Encoded Fluorescent Amino AcidChemBioChem, 2011, 12(12), 1818-1821,
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Raw materials
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Preparation Products
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Littérature connexe
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
905442-42-4 ((S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid) Produits connexes
- 1260769-89-8(3-bromo-4-fluoro-1-methyl-1H-indazole)
- 2228510-22-1(tert-butyl 2-1-(aminooxy)-2-methylpropan-2-yl-5,5-dimethylpiperidine-1-carboxylate)
- 272459-61-7(Methyl (S)-2-(4-Hydroxyisoxazolidine-2-carbonyl)benzoate)
- 60580-24-7(5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole)
- 66803-19-8(Micronomicin Sulfate)
- 851863-02-0(1-cyclohexanecarbonyl-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole)
- 2138283-98-2(1-({2-aminobicyclo2.2.1heptan-2-yl}methyl)-3-propylurea)
- 2680732-61-8(5-(Azetidin-3-yl)-1,3-oxazole-4-carbaldehyde)
- 314033-35-7(8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine)
- 124987-03-7(3beta-hydroxycinnamolide)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:905442-42-4)(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid

Pureté:99%/99%/99%
Quantité:100mg/250mg/1g
Prix ($):204.0/346.0/934.0